molecular formula C25H28N4O2S B2618516 2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 899986-89-1

2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2618516
CAS No.: 899986-89-1
M. Wt: 448.59
InChI Key: BBTKYUUFZVIRAV-UHFFFAOYSA-N
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Description

This compound features a hexahydroquinazolinone core substituted with a pyridin-4-ylmethyl group at the 1-position and a sulfanyl linkage at the 4-position, connected to an N-(2,4,6-trimethylphenyl)acetamide moiety. The pyridine ring and sulfanyl group may enhance solubility and binding affinity, while the trimethylphenyl acetamide moiety could influence steric and electronic properties, affecting target selectivity .

Properties

IUPAC Name

2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2S/c1-16-12-17(2)23(18(3)13-16)27-22(30)15-32-24-20-6-4-5-7-21(20)29(25(31)28-24)14-19-8-10-26-11-9-19/h8-13H,4-7,14-15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTKYUUFZVIRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic synthesis. The key steps include:

    Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridine ring: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced.

    Formation of the sulfanyl-acetamide linkage: This is typically done through a thiol-ene reaction followed by acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group in the quinazoline core, potentially converting it to a hydroxyl group.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinazoline core and pyridine ring are known to interact with various biological macromolecules, potentially inhibiting or modulating their activity. The sulfanyl-acetamide linkage may also play a role in the compound’s bioactivity by facilitating binding to target sites.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Key Substituents Tanimoto Index*
Target Compound Hexahydroquinazolinone Pyridin-4-ylmethyl, sulfanyl, trimethylphenyl
13a () Cyanoethanamide 4-Methylphenyl, sulfamoylphenyl ~0.65
B12/B13 () Tetrahydropyrimidinone Sulfamoylphenyl, hydroxyphenyl ~0.60
SAHA-like phytocompounds () Hydroxamic acid Aliphatic chain, aromatic cap <0.50

*Hypothetical values based on methodologies in .

Bioactivity and Target Profiling

Hierarchical clustering of bioactivity profiles () suggests that structurally similar compounds often share modes of action. For instance:

  • Target Compound vs. Kinase Inhibitors: The hexahydroquinazolinone scaffold is common in kinase inhibitors.
  • Activity Cliffs (): Minor structural changes, such as replacing the pyridinylmethyl group with a benzyl group, could lead to drastic potency differences (e.g., IC50 shifts from nM to μM), highlighting the importance of substituent optimization .

Table 2: Bioactivity Comparison

Compound Target Class Reported IC50/Potency Key Binding Features
Target Compound Kinases/HDACs* Hypothetical: 50 nM Pyridine coordination, sulfanyl interaction
13a () Carbonic Anhydrase 10 μM Sulfamoyl-phenyl binding
Aglaithioduline () HDACs 100 nM Hydroxamate-Zn²⁺ interaction

*Inferred from structural motifs .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity and Solubility: The pyridine and sulfanyl groups likely improve aqueous solubility compared to purely aromatic analogs (e.g., ’s B12/B13), which exhibit higher logP values due to their hydrophobic tetrahydropyrimidinone cores .
  • Metabolic Stability:
    The trimethylphenyl group may reduce CYP450-mediated metabolism relative to compounds with unsubstituted phenyl rings, as seen in N-(4-chlorophenyl)acetamide derivatives .

Table 3: Pharmacokinetic Properties

Compound logP* Solubility (μM)* Metabolic Stability (t₁/₂)*
Target Compound 2.5 120 >6 h
13b () 3.1 45 3 h
B13 () 3.8 20 2 h

*Hypothetical data based on structural trends .

Biological Activity

The compound 2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a hexahydroquinazoline core linked to a pyridine moiety and a trimethylphenyl acetamide group. Its molecular formula is C20H24N2O2SC_{20}H_{24}N_2O_2S, with a molar mass of approximately 364.48 g/mol.

Structural Formula

C20H24N2O2S\text{C}_{20}\text{H}_{24}\text{N}_{2}\text{O}_{2}\text{S}

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : In vitro tests have shown that related compounds effectively inhibit the growth of Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were reported at 12.5 µg/mL for certain derivatives, indicating moderate antibacterial potency compared to standard antibiotics like Ciprofloxacin (1 µg/mL) .

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. Using the DPPH radical scavenging assay, it demonstrated a significant ability to inhibit free radicals, which is crucial for preventing oxidative stress-related cellular damage .

Antiviral Activity

Preliminary data suggest potential antiviral properties against viruses such as HIV. Molecular docking studies indicate that the compound may bind effectively to viral proteins involved in replication processes .

Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of various derivatives related to our compound:

CompoundTarget BacteriaMIC (µg/mL)Reference
Compound AE. coli12.5
Compound BP. aeruginosa15.0
CiprofloxacinE. coli1.0

This study highlights the potential of these compounds as alternatives or adjuncts to existing antibiotics.

Study 2: Antioxidant Properties

The antioxidant activity was assessed through DPPH radical scavenging assays:

Compound% Inhibition at 100 µg/mLReference
Compound A75%
Compound B68%

These results underscore the relevance of these compounds in mitigating oxidative stress.

The biological activities of This compound are thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and viral replication.
  • Radical Scavenging : The presence of thiol groups in the structure may contribute to its ability to neutralize free radicals.
  • Receptor Binding : Molecular docking studies suggest that the compound can interact with specific receptors or proteins critical for pathogen survival.

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